molecular formula C42H68O16 B14330966 Saniculoside B CAS No. 100578-10-7

Saniculoside B

Cat. No.: B14330966
CAS No.: 100578-10-7
M. Wt: 829.0 g/mol
InChI Key: QEMHCTDQIZWXQJ-FEIQRRBRSA-N
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Description

Saniculoside B is a triterpenoid saponin compound found in various plant species, particularly in the genus Sanicula. Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This compound has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saniculoside B typically involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on optimizing extraction and purification techniques. Large-scale production would likely involve the cultivation of Sanicula plants, followed by solvent extraction and chromatographic purification to obtain the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Saniculoside B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Saniculoside B has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in phytochemical studies and for the synthesis of novel derivatives.

    Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antiviral activities.

Mechanism of Action

Saniculoside B exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Saniculoside B is often compared with other triterpenoid saponins, such as:

  • Ciwujianoside C1
  • Ciwujianoside C3
  • Ciwujianoside D2
  • Ciwujianoside E
  • Saniculoside N

These compounds share similar structural features and biological activities but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific arrangement of hydroxyl and glycosidic groups, which contribute to its distinct bioactivity profile.

Properties

CAS No.

100578-10-7

Molecular Formula

C42H68O16

Molecular Weight

829.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9R,12aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H68O16/c1-37(2)14-19-18-8-9-22-39(5)12-11-24(38(3,4)21(39)10-13-40(22,6)41(18,7)32(51)33(52)42(19,17-44)23(45)15-37)56-36-31(28(49)27(48)30(57-36)34(53)54)58-35-29(50)26(47)25(46)20(16-43)55-35/h8,19-33,35-36,43-52H,9-17H2,1-7H3,(H,53,54)/t19-,20-,21?,22?,23-,24?,25-,26+,27+,28+,29-,30+,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1

InChI Key

QEMHCTDQIZWXQJ-FEIQRRBRSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC(C[C@H]5O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C

Origin of Product

United States

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